7-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene CAS number and synonyms
7-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene CAS number and synonyms
An In-Depth Technical Guide to 7-Bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene and its Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzocycloheptene Scaffold in Medicinal Chemistry
The 6,7,8,9-tetrahydro-5H-benzocycloheptene core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules. Its unique seven-membered ring fused to a benzene ring provides a three-dimensional architecture that can effectively probe protein-protein interactions and enzyme active sites. The introduction of a bromine atom onto this scaffold, as in 7-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene, offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures and potential therapeutic agents. This guide provides a comprehensive overview of the identification, synthesis, and potential applications of this compound and its closely related analogs.
Part 1: Chemical Identity and Properties
CAS Number and Synonyms
A specific CAS Registry Number for 7-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene is not readily found in major chemical databases. This suggests that this particular isomer may not have been extensively synthesized or characterized, or it may be cited under different nomenclature. However, the parent compound and other brominated isomers are well-documented.
For reference, the key identifiers for the parent structure are:
| Compound | CAS Number | Synonyms | Molecular Formula | Molecular Weight |
| 6,7,8,9-tetrahydro-5H-benzocycloheptene | 1075-16-7 | Benzosuberane | C₁₁H₁₄ | 146.23 g/mol |
| 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one | 826-73-3 | 1-Benzosuberone | C₁₁H₁₂O | 160.21 g/mol |
Other relevant brominated analogs include:
| Compound | CAS Number |
| 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one | 87779-78-0 |
| 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one | 19844-70-3 |
The lack of a specific CAS number for the 7-bromo isomer highlights an opportunity for further chemical exploration and characterization of this potentially valuable synthetic intermediate.
Physicochemical Properties (Predicted)
The physicochemical properties of 7-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene can be predicted based on its structure. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃Br |
| Molecular Weight | 225.12 g/mol |
| XLogP3 | ~3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
These predicted values suggest a lipophilic molecule with poor aqueous solubility, which are important considerations for reaction solvent selection and for its potential as a drug candidate.
Part 2: Synthesis and Reactivity
The synthesis of 7-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene would likely proceed from the parent ketone, 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (1-benzosuberone). A common synthetic strategy would involve the reduction of the ketone to the corresponding alcohol, followed by bromination.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to 7-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of 1-Benzosuberone
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Dissolve 1-benzosuberone (1.0 eq) in methanol in a round-bottom flask at 0 °C.
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Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise while stirring.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol.
Step 2: Bromination of the Alcohol
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Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
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Slowly add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.
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Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
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Pour the reaction mixture over ice and extract with diethyl ether.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate to give 5-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene.
Step 3: Elimination to Form the Alkene
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Dissolve the bromoalkane from Step 2 (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
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Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction, dilute with water, and extract with diethyl ether.
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Wash the organic layer with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6,7,8,9-tetrahydro-5H-benzocycloheptene.
Step 4: Allylic Bromination
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Dissolve the alkene from Step 3 (1.0 eq) in carbon tetrachloride.
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Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
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Monitor the reaction by GC-MS.
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Upon completion, cool the reaction, filter off the succinimide, and wash the filtrate with water and brine.
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Dry the organic layer and concentrate. Purify the crude product by column chromatography to isolate 7-bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene.
Reactivity and Further Functionalization
The bromine atom at the 7-position is a versatile functional handle for a variety of chemical transformations.
Caption: Key reaction pathways for functionalizing the 7-bromo position.
These reactions allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Part 3: Applications in Drug Development
The benzocycloheptene scaffold and its derivatives have been explored for a range of therapeutic targets. The introduction of a bromine atom can serve multiple purposes in drug design, including acting as a bioisostere for other groups, increasing potency through specific halogen bonding interactions, or serving as a synthetic handle for late-stage functionalization.
Role as a Key Intermediate
7-Bromo-6,7,8,9-tetrahydro-5H-benzocycloheptene is a valuable intermediate for the synthesis of more complex molecules. For instance, the bromine can be displaced by nitrogen nucleophiles to form aminobenzocycloheptenes, which are precursors to potent 5-HT₆ receptor antagonists.[2] The development of efficient synthetic routes to such intermediates is crucial for the large-scale production of drug candidates.
Application in "Click Chemistry"
While not a direct application of the title compound, related bromo-alkyne derivatives of the seven-membered ring system are valuable in "click chemistry".[3] The bromine can be converted to an azide or alkyne, which can then undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[3] This powerful reaction is widely used in drug discovery to link different molecular fragments together.[3]
Photochemical Applications
Benzocycloheptene derivatives have been investigated for their ability to undergo photochemical reactions.[4][5] The introduction of a bromine atom can influence the excited-state properties of the molecule, potentially enabling novel photochemical transformations for the synthesis of complex polycyclic structures.[4][5]
Conclusion
References
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NIST Chemistry WebBook. 5H-Benzocycloheptene,6,7,8,9-tetrahydro-. Available from: [Link][6][7]
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PubChem. 6-bromo-6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. Available from: [Link][1]
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PubChem. 3-Bromo-6,7,8,9-tetrahydro-5H-benzo(7)annulen-5-one. Available from: [Link][8]
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ResearchGate. An efficient synthesis of (7S,10R)-2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole: Application in the preparation and structural confirmation of a potent 5-HT6 antagonist. Available from: [Link][2]
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PubMed. Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated [3 + 2]-Cycloadditions. Available from: [Link][4][5]
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